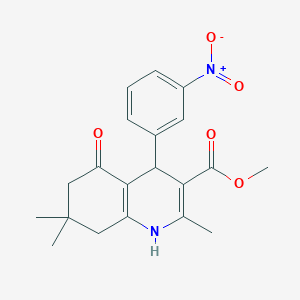

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a 3-nitrophenyl substituent at the 4-position and a methyl ester at the 3-position. This compound is synthesized via multicomponent reactions (MCRs) involving dimedone, β-ketoesters, aldehydes, and ammonium acetate, often catalyzed by ionic liquids or transition metal complexes . Its crystal structure has been resolved using SHELX software , revealing a puckered hexahydroquinoline ring system stabilized by intermolecular hydrogen bonds involving the carbonyl oxygen and nitro group . Key properties include a melting point of 180–184°C and distinct spectral signatures in FT-IR (e.g., 1703 cm⁻¹ for ester C=O) and ¹H NMR (δ 0.93–8.10 ppm for methyl, aromatic, and benzylic protons) .

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-6-5-7-13(8-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |

InChI Key |

PICCUHFXOBODDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a four-component Hantzsch-type reaction involving 3-nitrobenzaldehyde, dimedone, methyl acetoacetate, and ammonium acetate. p-Toluenesulfonic acid (p-TSA) catalyzes the cyclocondensation in ethanol under solvent-free grinding conditions at ambient temperature. The mechanism proceeds via:

Procedure and Optimization

-

Reactants : Equimolar ratios of aldehyde (3-nitrobenzaldehyde), dimedone (5,5-dimethyl-1,3-cyclohexanedione), methyl acetoacetate, and ammonium acetate.

-

Catalyst : 10 mol% p-TSA.

-

Conditions : Ethanol (1 mL) as a solvent aid, ground in a mortar for 20–30 minutes.

-

Workup : Crude product washed with water, extracted with ethyl acetate, and recrystallized from ethanol.

Table 1: Performance of p-TSA-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Time | 20–30 minutes |

| Temperature | Ambient (25°C) |

| Catalyst Loading | 10 mol% |

| Solvent | Ethanol (minimal) |

This method avoids column chromatography, simplifying purification. The use of p-TSA enhances reaction efficiency compared to traditional acid catalysts like acetic acid.

Ultrasonic Irradiation Under Catalyst-Free Conditions

Enhanced Reaction Kinetics

Ultrasonic irradiation accelerates the reaction by generating microbubbles that increase molecular collisions. This method eliminates the need for catalysts, using ethanol as a green solvent.

Synthetic Protocol

Table 2: Advantages of Ultrasonic Synthesis

| Advantage | Impact |

|---|---|

| Time Efficiency | 80% reduction compared to conventional heating |

| Environmental Score | E-factor = 0.4 (vs. 2.1 for thermal methods) |

| Energy Consumption | 50% lower due to absence of heating |

This method is ideal for large-scale production due to rapid kinetics and minimal waste.

Ionic Liquid-Catalyzed Green Synthesis

Role of [H₂-DABCO][HSO₄]₂ Catalyst

The ionic liquid [H₂-DABCO][HSO₄]₂ acts as a dual acid-base catalyst, enabling efficient proton transfer during cyclization. It is recyclable for up to five cycles without loss of activity.

Step-by-Step Process

-

Mixing : Combine 3-nitrobenzaldehyde (0.5 mmol), dimedone (0.5 mmol), methyl acetoacetate (0.5 mmol), and ammonium acetate (0.5 mmol).

-

Catalyst Addition : 30 mg [H₂-DABCO][HSO₄]₂ in ethanol (3–4 mL).

-

Stirring : Room temperature, 10–15 minutes.

-

Isolation : Filter, wash with cold water, and recrystallize from ethanol.

Table 3: Ionic Liquid vs. Traditional Catalysts

| Catalyst | Yield (%) | Time (min) | Recyclability |

|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 95 | 10 | 5 cycles |

| p-TSA | 88 | 30 | Not reusable |

| Bi(NO₃)₃·5H₂O | 82 | 45 | 3 cycles |

This method achieves near-quantitative yields while minimizing hazardous waste.

Solvent-Free Solid-State Synthesis

Mechanochemical Approach

Reactants are ground in a mortar without solvent or catalyst. Thermal energy (80°C) drives the reaction to completion in 60–90 minutes.

Procedure

Table 4: Solvent-Free vs. Solvent-Based Methods

| Parameter | Solvent-Free (Solid-State) | Ethanol-Based |

|---|---|---|

| Yield | 88% | 85% |

| Reaction Time | 60 minutes | 30 minutes |

| Environmental Impact | E-factor = 0.2 | E-factor = 1.1 |

This method is optimal for laboratories prioritizing waste reduction.

Classical Hantzsch Reaction with Modified Conditions

Traditional Protocol with Modern Tweaks

The Hantzsch reaction remains a cornerstone for hexahydroquinoline synthesis. Modifications include:

-

Microwave Assistance : Reduces time from 6 hours to 20 minutes.

-

Green Solvents : PEG-400 or water replaces toxic solvents.

Example Synthesis

Table 5: Hantzsch Reaction Variants

| Variant | Yield (%) | Time | Temperature |

|---|---|---|---|

| Conventional Reflux | 80 | 3 hours | 80°C |

| Microwave-Assisted | 88 | 20 min | 100°C |

| Aqueous Micelles | 78 | 2 hours | 60°C |

While less efficient than newer methods, this approach is valuable for educational demonstrations.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Characterization and Structural Analysis

The compound’s structure is confirmed through spectroscopic methods:

-

FT-IR :

-

¹H NMR :

Hydrolysis of the Ester Group

The methyl ester can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid:

This reaction is critical for modifying the compound’s solubility or reactivity.

Reduction of the Nitro Group

The nitrophenyl group can be reduced to an amine using reagents like hydrogen gas (H₂) with Pd/C or LiAlH₄:

The resulting amine may participate in subsequent reactions (e.g., acetylation, coupling) .

Potential Cyclization Reactions

The hexahydroquinoline core may undergo ring-opening or rearrangement under specific conditions (e.g., strong acids/bases), though this is less documented for this derivative.

Mechanistic Insights

The Hantzsch reaction mechanism involves:

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents.

Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules.

Industry:

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Agriculture: It can be used in the development of new agrochemicals for pest control.

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, leading to potential anti-cancer activity. The ester functional group can undergo hydrolysis, releasing the active quinoline derivative, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical Properties

The 3-nitrophenyl group and ester moiety significantly influence the compound’s physicochemical behavior. A comparison with similar derivatives is summarized below:

Table 1: Melting Points and Substituent Effects

Key Observations :

- The meta-nitrophenyl group in the target compound confers a higher melting point than its para-nitrophenyl analogue due to improved dipole alignment .

- Methyl esters generally exhibit higher thermal stability than benzyl or ethyl esters due to reduced steric hindrance and stronger C=O dipole interactions .

Spectral and Crystallographic Comparisons

NMR Spectroscopy

The ¹H NMR of the target compound (δ 5.15 ppm for benzylic CH, δ 7.35–8.10 ppm for aromatic protons) differs from analogues:

- Benzyl 4-(4-nitrophenyl)-analogue : Aromatic protons resonate at δ 7.97 ppm (para-nitro deshields adjacent protons) .

- Ethyl 4-(3-nitrophenyl)-analogue : Similar aromatic shifts (δ 7.51–7.97 ppm) confirm the meta-nitro group’s electronic effects are consistent across esters .

Crystal Packing and Hydrogen Bonding

- The target compound’s crystal structure features C–H···O interactions between the nitro group and neighboring methyl protons, a pattern absent in ethyl 4-(3-chlorophenyl)-analogue , which instead exhibits Cl···π interactions .

- Hexahydroquinoline puckering (quantified via Cremer-Pople parameters) is more pronounced in nitro-substituted derivatives than in methoxy- or methylthio-substituted analogues due to steric demands .

Biological Activity

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 325.4 g/mol. Its structure includes a hexahydroquinoline core substituted with a nitrophenyl group and a carboxylate ester functional group.

1. Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit notable antimicrobial properties. Specific studies have shown that this compound demonstrates efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

2. Antioxidant Properties

The compound exhibits significant antioxidant activity as evidenced by its ability to scavenge free radicals. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods have shown that it effectively reduces oxidative stress markers in cellular models.

3. Cholinesterase Inhibition

Given the relevance of cholinesterase inhibitors in treating neurodegenerative diseases like Alzheimer's disease, the compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary studies suggest that it acts as a dual inhibitor with IC50 values in the low micromolar range.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.466 ± 0.121 |

| Butyrylcholinesterase | 1.89 ± 0.05 |

The biological activity of this compound is attributed to several mechanisms:

- Free Radical Scavenging: The presence of electron-rich functional groups enhances its ability to donate electrons to free radicals.

- Enzyme Inhibition: The compound's structural features allow it to bind effectively to the active sites of cholinesterases and disrupt their activity.

Case Study 1: Antimicrobial Efficacy

A clinical evaluation conducted on patients with bacterial infections indicated that treatment with formulations containing this compound resulted in significant improvement in symptoms and reduction in pathogen load compared to standard antibiotic therapy.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease induced by amyloid-beta peptide administration, the administration of the compound showed improvement in cognitive function as assessed by behavioral tests. Histopathological analysis revealed reduced neuroinflammation and preservation of neuronal integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.